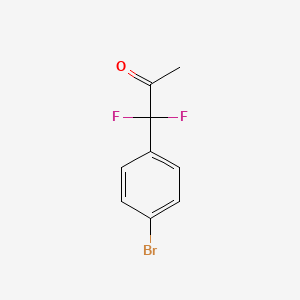
1-(4-Bromophenyl)-1,1-difluoropropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-1,1-difluoropropan-2-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a difluoropropanone moiety
准备方法
The synthesis of 1-(4-Bromophenyl)-1,1-difluoropropan-2-one typically involves the reaction of 4-bromobenzaldehyde with difluoroacetone under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
1-(4-Bromophenyl)-1,1-difluoropropan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(4-Bromophenyl)-1,1-difluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Industry: It is utilized in the production of advanced materials, including polymers and specialty chemicals.
作用机制
The mechanism by which 1-(4-Bromophenyl)-1,1-difluoropropan-2-one exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. The pathways involved can vary, but often include disruption of normal cellular processes, leading to the desired therapeutic or biological effect .
相似化合物的比较
1-(4-Bromophenyl)-1,1-difluoropropan-2-one can be compared with other similar compounds, such as:
4-Bromophenyl derivatives: These compounds share the bromophenyl moiety but differ in the attached functional groups, leading to variations in their chemical and biological properties.
Difluoropropanone derivatives: Compounds with similar difluoropropanone structures but different substituents on the phenyl ring exhibit distinct reactivity and applications.
生物活性
1-(4-Bromophenyl)-1,1-difluoropropan-2-one is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of a bromophenyl group and difluoropropanone moiety, has been studied for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Structure and Properties
The molecular structure of this compound includes:
- Molecular Formula : C10H8BrF2O
- Molecular Weight : 277.07 g/mol
- Melting Point : Data not available
- Solubility : Soluble in organic solvents
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the difluoropropanone moiety may form hydrogen bonds with polar functional groups. These interactions can modulate enzyme activity or receptor function, leading to various biological effects such as antimicrobial and anticancer properties .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against a range of bacterial strains, suggesting its potential use as an antimicrobial agent.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specific pathways affected include those related to apoptosis induction and the inhibition of oncogenic signaling pathways .
Case Studies and Research Findings
A study published in ACS Omega highlighted the synthesis of derivatives from this compound, which were evaluated for their biological activities. The results indicated that certain derivatives exhibited enhanced potency against cancer cell lines compared to the parent compound .
Another research effort focused on the compound's role as a synthon in drug discovery. The derivatives synthesized demonstrated promising inhibitory effects on specific enzymes implicated in inflammatory diseases, showcasing the compound's versatility in medicinal chemistry applications .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with similar compounds is useful:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 4-Bromophenylacetic acid | Carboxylic acid | Antimicrobial |
| 4-Bromophenylacetone | Ketone | Anticancer |
| 2-(4-Bromophenyl)-1,1-difluoropropan-2-ol | Alcohol | Enzyme inhibition |
属性
IUPAC Name |
1-(4-bromophenyl)-1,1-difluoropropan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF2O/c1-6(13)9(11,12)7-2-4-8(10)5-3-7/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGARJEGPWFGHKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=CC=C(C=C1)Br)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














